Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

Medicinal Chemistry Drug Discovery SAR Studies

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid (CAS 1463808-08-3) is a heterocyclic organic compound belonging to the 3-aryl-5-alkyl-isoxazole-4-carboxylic acid subclass. It features a 1,2-oxazole (isoxazole) ring with a 4-bromophenyl group at position 3, an ethyl group at position 5, and a carboxylic acid group at position 4.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 1463808-08-3
Cat. No. B1454529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
CAS1463808-08-3
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16)
InChIKeyANMFUNGTCLXWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid (CAS 1463808-08-3): A 3-Aryl-5-Alkyl Isoxazole Carboxylic Acid Scaffold for Medicinal Chemistry and Agrochemical Research


3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid (CAS 1463808-08-3) is a heterocyclic organic compound belonging to the 3-aryl-5-alkyl-isoxazole-4-carboxylic acid subclass [1]. It features a 1,2-oxazole (isoxazole) ring with a 4-bromophenyl group at position 3, an ethyl group at position 5, and a carboxylic acid group at position 4 [2]. This specific substitution pattern distinguishes it from other isoxazole carboxylic acid derivatives and positions it as a versatile small molecule scaffold (versatile small molecule scaffold) for research applications . The compound is not an FDA-approved drug and is intended strictly for research and development purposes .

Why Generic Substitution of 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid (CAS 1463808-08-3) with Other Isoxazole Carboxylic Acids is Not Recommended


Generic substitution with simpler isoxazole-4-carboxylic acids (e.g., unsubstituted isoxazole-4-carboxylic acid) or even closely related analogs (e.g., 5-ethylisoxazole-4-carboxylic acid) is not scientifically justified due to the compound's unique substitution pattern. The combination of a 4-bromophenyl group at position 3 and an ethyl group at position 5 creates a specific electronic and steric environment that fundamentally alters the molecule's physicochemical properties, reactivity, and potential for biological interaction [1]. For example, the presence of the 4-bromophenyl group is known to enhance lipophilicity and enable key π-π stacking interactions with aromatic protein residues, which directly impacts cell permeability and target binding affinity in a way that unsubstituted or differently substituted analogs cannot replicate [2]. Therefore, experimental data or SAR models derived from other isoxazole-4-carboxylic acids cannot be reliably extrapolated to predict the behavior of CAS 1463808-08-3, making its specific procurement essential for reproducible research outcomes.

Quantitative Evidence Guide for Selecting 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid (CAS 1463808-08-3) Over Analogs


Enhanced Lipophilicity for Improved Membrane Permeability vs. Unsubstituted 5-Ethylisoxazole-4-Carboxylic Acid

The 4-bromophenyl group at the 3-position of the isoxazole ring in CAS 1463808-08-3 confers a significant increase in lipophilicity compared to the unsubstituted 5-ethylisoxazole-4-carboxylic acid. This structural feature is critical for enhancing passive diffusion across cell membranes, a key determinant of intracellular target engagement and bioavailability [1]. The calculated logP (cLogP) for 3-(4-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid is 3.12, whereas the cLogP for 5-ethylisoxazole-4-carboxylic acid is 1.45 [2]. This difference of +1.67 log units corresponds to a theoretical ~47-fold increase in partition coefficient (P), a quantitative proxy for lipophilicity and membrane permeability [2].

Medicinal Chemistry Drug Discovery SAR Studies

Defined Scaffold for Generating Patentable Chemical Space vs. Unsubstituted Isoxazole-4-Carboxylic Acid

The specific substitution pattern of CAS 1463808-08-3 places it within a well-defined chemical space that has been the subject of numerous patent applications for therapeutic and agricultural uses, unlike the generic and unpatentable isoxazole-4-carboxylic acid core [1]. For instance, the class of 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives, to which this compound belongs, is specifically claimed for use in combating endoparasites and as plant growth regulants [2]. In contrast, the unsubstituted isoxazole-4-carboxylic acid is a common, non-proprietary building block with no associated composition-of-matter patent protection for its core structure [3]. This differential in patent landscape directly impacts the strategic value of using CAS 1463808-08-3 as a starting point for developing novel, protectable chemical entities.

Medicinal Chemistry Intellectual Property Lead Optimization

Potential for π-π Stacking Interactions Not Present in Non-Aromatic Analogs

The 4-bromophenyl substituent on CAS 1463808-08-3 provides a critical pharmacophoric element capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding pockets [1]. This type of interaction is a significant contributor to binding affinity and specificity but is completely absent in non-aromatic analogs such as 5-ethyl-3-cyclohexyl-isoxazole-4-carboxylic acid [2]. While quantitative binding data for the target compound itself is not available in the public domain, related 3-(4-bromophenyl)isoxazole derivatives have demonstrated promising antitumor activity, with SAR studies highlighting the bromophenyl group as a key driver of biological effect [3]. In contrast, the cyclohexyl analog lacks this aromatic interaction potential, representing a fundamental mechanistic disadvantage for targets where π-stacking is favorable.

Medicinal Chemistry Molecular Modeling Structure-Based Drug Design

Known Synthetic Handle for Diversification via Carboxylic Acid Group

The carboxylic acid moiety at the 4-position of the isoxazole ring serves as a well-established and highly tractable synthetic handle for diversification. This contrasts with isoxazole derivatives lacking this functional group, such as 3-(4-bromophenyl)isoxazole (CAS 13484-04-3), which offer fewer direct avenues for chemical elaboration . The carboxylic acid can be readily converted into a wide range of functional groups, including amides, esters, alcohols, and heterocycles, enabling rapid generation of compound libraries for structure-activity relationship (SAR) exploration [1]. The presence of this group in CAS 1463808-08-3 provides a clear and efficient entry point for parallel synthesis, whereas the lack of a functional group in the comparator necessitates more complex and lower-yielding C-H functionalization strategies for similar diversification [2].

Medicinal Chemistry Combinatorial Chemistry Library Synthesis

Optimal Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid (CAS 1463808-08-3)


Medicinal Chemistry Lead Optimization: Targeting Kinases or GPCRs with Hydrophobic Binding Pockets

Given its enhanced lipophilicity (cLogP 3.12) and capacity for π-π stacking interactions via the 4-bromophenyl group, CAS 1463808-08-3 is ideally suited as a core scaffold for lead optimization programs targeting proteins with deep, hydrophobic, and aromatic-rich binding pockets, such as certain kinases or G-protein coupled receptors (GPCRs) [1]. The carboxylic acid handle at position 4 allows for rapid parallel synthesis of amide and ester libraries to explore vectors exiting the binding pocket, a key strategy in optimizing potency and selectivity [2]. Its use is preferred over simpler 5-ethylisoxazole-4-carboxylic acid (cLogP 1.45) when enhanced membrane permeability is a primary project goal.

Intellectual Property Generation: Creating Novel Composition-of-Matter Patents in Agrochemical or Antiparasitic Research

For industrial R&D programs in the agrochemical or animal health sectors, CAS 1463808-08-3 offers a strategic advantage for generating novel intellectual property. It falls within the claimed scope of several key patents for 3-aryl-5-alkyl-isoxazole-4-carboxylic acid derivatives as herbicides, plant growth regulants, and endoparasiticides [3]. Using this specific scaffold as a starting point allows research teams to develop novel analogs with a higher likelihood of securing their own composition-of-matter patents, providing a competitive moat and potential for commercial exclusivity. This is a distinct advantage over using unpatentable, generic building blocks like unsubstituted isoxazole-4-carboxylic acid.

Combinatorial Chemistry Library Synthesis: Exploring Chemical Space Around a Defined Pharmacophore

The presence of a single, highly reactive carboxylic acid group makes CAS 1463808-08-3 an excellent candidate for use as a core scaffold in combinatorial chemistry library synthesis [2]. It can be immobilized on solid support or used in solution-phase parallel synthesis to generate hundreds of diverse amide, ester, or heterocyclic derivatives in a highly efficient manner. This application scenario leverages the compound's unique substitution pattern to define a novel region of chemical space for screening against a panel of biological targets, a process that is less efficient with analogs like 3-(4-bromophenyl)isoxazole that lack a convenient synthetic handle .

Use as a Pharmaceutical Reference Standard or Impurity Marker

As indicated by several suppliers, CAS 1463808-08-3 is utilized as a reference substance for drug impurities and as a research reagent [4]. This application scenario is crucial for analytical chemistry and quality control laboratories in the pharmaceutical industry. The compound's unique structure and properties make it suitable for use as a standard in HPLC, LC-MS, or NMR methods to identify and quantify related impurities in active pharmaceutical ingredients (APIs) or drug products. Its procurement in this context is driven by the need for a certified, well-characterized material with a defined purity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.